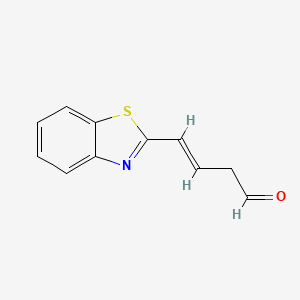
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is a compound that features a benzothiazole moiety attached to a butenal chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole ring system imparts significant pharmacological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .
化学反応の分析
Types of Reactions
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-(benzo[d]thiazol-2-yl)butanoic acid.
Reduction: 4-(benzo[d]thiazol-2-yl)but-3-en-1-ol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and sensors.
作用機序
The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .
類似化合物との比較
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activity via DNA intercalation and topoisomerase inhibition.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties by inhibiting cyclooxygenase.
Uniqueness
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
19487-68-4 |
|---|---|
分子式 |
C11H9NOS |
分子量 |
0 |
同義語 |
3-Butenal,4-(2-benzothiazolyl)-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















